10-Hydroxyyohimbine is primarily sourced from yohimbine, which itself is a traditional herbal remedy used for various purposes, including as an aphrodisiac and for weight loss. The classification of 10-hydroxyyohimbine falls under the category of indole alkaloids, a group known for their diverse biological activities.
The synthesis of 10-hydroxyyohimbine can be achieved through various methods, with one prominent approach being the hydroxylation of yohimbine. This process typically involves:
The molecular structure of 10-hydroxyyohimbine can be represented by its chemical formula . The key features include:
10-Hydroxyyohimbine participates in several chemical reactions that are important for its functionalization and application in medicinal chemistry:
The mechanism by which 10-hydroxyyohimbine exerts its effects is closely related to its interaction with adrenergic receptors:
Studies indicate that compounds with similar structures exhibit varying degrees of receptor affinity, highlighting the importance of structural modifications in determining biological activity .
The physical and chemical properties of 10-hydroxyyohimbine are crucial for understanding its behavior in biological systems:
Properties can be characterized using techniques such as:
The scientific applications of 10-hydroxyyohimbine are diverse:
10-Hydroxyyohimbine (10-OH-YO) is a monoterpenoid indole alkaloid derived from the precursor compounds tryptophan and secologanin. This biosynthesis occurs primarily in the bark of Pausinystalia yohimbe (syn. P. johimbe), a tree indigenous to West Africa. The core yohimbane skeleton forms via the stereospecific condensation of tryptamine with secologanin, yielding strictosidine, which undergoes enzymatic rearrangements and decarboxylation to form yohimbine. Subsequent hydroxylation at the C10 position generates 10-hydroxyyohimbine [4] [9].
Related plant species exhibit significant chemotypic variation in 10-OH-YO production:
The stereochemistry at C10, C16, C17, and C20 determines the bioactivity of yohimbine isomers. 10-Hydroxyyohimbine belongs to the "normal" yohimbane subfamily characterized by 16α-carbomethoxy and 17α-hydroxy configurations, distinct from the epiallo configuration of reserpine or allo configuration of rauwolscine [4] [9].
Table 1: Distribution of Yohimbine and 10-Hydroxyyohimbine in Plant Species
Plant Source | Plant Part | Yohimbine Content | 10-OH-YO Detectable | Reference |
---|---|---|---|---|
Pausinystalia yohimbe | Stem bark | 0.56–2.3 mg/g | Yes | [9][24][25] |
Rauvolfia serpentina | Root | 0.584 mg/g | Trace | [9][27] |
Rauvolfia verticillata | Root | 3.841 mg/g | Yes | [9][28] |
Rauvolfia tetraphylla | Leaves | 6.11% total alkaloids | No | [9][30] |
The conversion of yohimbine to 10-hydroxyyohimbine involves regioselective hydroxylation at the C10 position, a process catalyzed by cytochrome P450 (CYP) monooxygenases. This reaction follows characteristic CYP hydroxylation kinetics: yohimbine binds to the CYP active site, where molecular oxygen activation generates a high-valent iron-oxo species (Compound I). This reactive intermediate abstracts a hydrogen atom from the C10 position, leading to radical formation. Oxygen rebound then installs the hydroxyl group, producing 10-OH-YO [2] [7].
Human liver microsomes metabolize yohimbine primarily to 11-hydroxyyohimbine (11-OH-YO) and secondarily to 10-OH-YO. The 10-hydroxylation pathway exhibits Michaelis-Menten kinetics with an apparent Km of 58 ± 14 μM and Vmax of 0.32 ± 0.05 nmol/min/mg protein, indicating lower catalytic efficiency compared to 11-hydroxylation (Km 16 ± 4 μM; Vmax 1.8 ± 0.2 nmol/min/mg) [1]. 10-OH-YO is undetectable in plasma but excreted in urine (0.2% of administered yohimbine dose), suggesting rapid conjugation or further metabolism [1] [10].
Figure: Metabolic Pathways of Yohimbine
Yohimbine │ ├── CYP-mediated 11-hydroxylation → 11-Hydroxyyohimbine (Major plasma metabolite) │ └── CYP-mediated 10-hydroxylation → 10-Hydroxyyohimbine (Undetectable in plasma; urinary excretion)
Human CYP2D6 is the principal isoform responsible for 10-hydroxyyohimbine formation, as demonstrated by correlation studies using recombinant enzymes and inhibitory antibodies. This isoform exhibits high affinity for yohimbine (Km ≈ 15 μM) and catalyzes 10-hydroxylation at approximately 30% the velocity of 11-hydroxylation [1] [5]. CYP2C9 contributes secondarily to this pathway but with 5-fold lower catalytic efficiency [7].
A "slow metabolizer" phenotype was identified in human subjects, characterized by reduced formation of both 10- and 11-hydroxy metabolites. This phenotype correlates with CYP2D6 poor metabolizer genotypes, confirming the enzyme's pivotal role in yohimbine hydroxylation [1] [10]. In contrast, rat orthologs of human CYP enzymes show divergent regioselectivity: rat CYP2C11 (male-specific) and CYP2B1 catalyze verbenone 10-hydroxylation but exhibit negligible activity toward yohimbine [5].
Table 2: Cytochrome P450 Isoforms Involved in Yohimbine 10-Hydroxylation
Isoform | Species | Km (μM) | Vmax (nmol/min/nmol P450) | Relative Activity |
---|---|---|---|---|
CYP2D6 | Human | 15–58 | 0.15–0.32 | ++++ |
CYP2C9 | Human | 91 | 0.08 | ++ |
CYP2C11 | Rat | No activity | - | - |
CYP2B6 | Human | 91 | 0.21 | + (minor) |
Metabolic profiling of Pausinystalia yohimbe bark reveals complex alkaloid mixtures dominated by yohimbine (0.56–2.3 mg/g), with 10-hydroxyyohimbine constituting <0.5% of total alkaloids. In contrast, Rauvolfia species exhibit chemotypes characterized by reserpine, ajmaline, and serpentine, with yohimbine derivatives being minor components. R. serpentina roots contain only trace 10-OH-YO despite moderate yohimbine content (0.584 mg/g), indicating species-specific differences in hydroxylation capacity [9] [27].
Superacidic chemical hydroxylation of yohimbine produces four monohydroxylated isomers, including 10- and 11-hydroxyyohimbine. This non-enzymatic process demonstrates the reactivity of yohimbine's aromatic ring, with positions 10, 11, 12, and 13 being susceptible to electrophilic attack. However, in planta, enzymatic regulation restricts hydroxylation primarily to C11, with C10 hydroxylation being a minor pathway [3] [9].
Analytical techniques for profiling:
Table 3: Chemotaxonomic Significance of 10-Hydroxyyohimbine
Plant Genus | Characteristic Alkaloids | 10-OH-YO Significance | Chemotype Classification |
---|---|---|---|
Pausinystalia | Yohimbine, rauwolscine | Minor metabolite | Yohimbane-type |
Rauvolfia | Reserpine, ajmaline, serpentine | Trace/non-detectable | Heteroyohimbane-type |
Aspidosperma | Yohimbine, quebrachamine | Undetermined | Mixed-type |
Compounds Mentioned:
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